D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled using activating agents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. Key factors include the choice of resin, coupling reagents, and solvents, as well as the control of reaction times and temperatures .
Chemical Reactions Analysis
Types of Reactions
D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Peptide analogs with modified sequences.
Scientific Research Applications
D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to produce analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: A pentapeptide with a similar structure but with leucine instead of methionine.
Met-enkephalin: Another pentapeptide with methionine in the fifth position, similar to D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-.
Beta-endorphin: A longer peptide with a similar N-terminal sequence.
Uniqueness
D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]- is unique due to its specific sequence and the presence of D-alanine, which can confer different biological activities compared to its L-alanine counterpart. This uniqueness makes it valuable for studying stereochemistry and its effects on peptide function .
Properties
CAS No. |
100929-50-8 |
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Molecular Formula |
C30H42N6O8S |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S.C2H4O2/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40);1H3,(H,3,4)/t17-,21+,22+,23+;/m1./s1 |
InChI Key |
CGDQCNFNHZVTLN-AUTZVVGKSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Origin of Product |
United States |
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